(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate
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Overview
Description
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is a complex organic compound that features a benzothiazole ring fused with a nitrophenyl group and a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF), sodium metabisulfite, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro[1,1′-biphenyl]-4-yl)propanamide: This compound shares the benzothiazole core but differs in its substituents, leading to different biological activities.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These derivatives exhibit anti-inflammatory properties and are structurally similar but have different pharmacological profiles.
Uniqueness
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, nitrophenyl group, and carbamate moiety. This unique structure imparts a wide range of biological activities, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
104030-04-8 |
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Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[1,3-benzothiazol-2-yl-(2-nitrophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13N3O4S/c1-17-16(20)23-14(10-6-2-4-8-12(10)19(21)22)15-18-11-7-3-5-9-13(11)24-15/h2-9,14H,1H3,(H,17,20) |
InChI Key |
HNKVIQQHMKGPTE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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